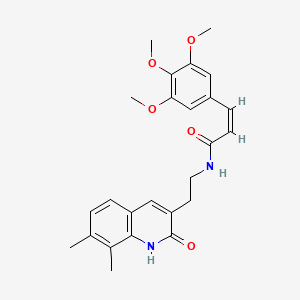![molecular formula C17H12FN5O B3013285 6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 892480-66-9](/img/structure/B3013285.png)
6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one, also known as BFPPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. BFPPT belongs to the class of triazolopyrimidine derivatives and has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Scientific Research Applications
- Cytotoxic Activity : Most synthesized compounds demonstrated superior cytotoxic activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Moderate activity was observed against liver cancer (HepG-2) cells .
- Enzymatic Inhibition : Several compounds effectively inhibited CDK2/cyclin A2, with IC50 values comparable to or better than the control drug sorafenib .
- Cell Cycle Alteration : Compound 14 showed dual activity against cell lines and CDK2, making it a promising candidate for further investigation .
Antibacterial Properties
Triazolo[4,3-a]pyrazine derivatives, including our compound, were tested for antibacterial activity against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). Minimum inhibitory concentrations (MICs) were determined, highlighting their potential in combating bacterial infections .
Medicinal Chemistry and Combinatorial Synthesis
The compound’s intermediate form (6) provides an excellent opportunity for combinatorial protocols in medicinal chemistry. Researchers can use it to prepare relevant compounds for drug development .
Anti-Corrosion Properties
A synthesized pyridazinone analog (similar in structure to our compound) exhibited anti-corrosion characteristics on carbon steel in hydrochloric acid (HCl) medium. Techniques such as potentiodynamic polarization and scanning electron microscopy were employed for assessment .
Mechanism of Action
Target of Action
The primary target of 6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle, leading to cell death via apoptosis . The compound also appears to affect the mitochondrial apoptotic pathway .
Result of Action
The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It inhibits the growth of these cell lines significantly . The compound also shows promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
6-benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c18-13-6-8-14(9-7-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVSNCZKBUQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one](/img/structure/B3013207.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B3013208.png)
![(E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B3013209.png)
![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013215.png)

![2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B3013217.png)
![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3013219.png)
![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3013221.png)
![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3013223.png)
![7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3013225.png)